molecular formula C46H53N7O8 B10839071 [Tyr-Pro-Phe-NH-]2

[Tyr-Pro-Phe-NH-]2

Cat. No.: B10839071
M. Wt: 832.0 g/mol
InChI Key: PMYWZDRRZPJWHV-UNHORJANSA-N
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Description

[Tyr-Pro-Phe-NH-]2 is a synthetic peptide compound with the molecular formula C46H53N7O8 It consists of two repeating units of the tripeptide sequence tyrosine-proline-phenylalanine, with an amide group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Tyr-Pro-Phe-NH-]2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid, proline, is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, phenylalanine and the second unit of tyrosine-proline-phenylalanine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific application of the peptide.

Chemical Reactions Analysis

Types of Reactions

[Tyr-Pro-Phe-NH-]2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

[Tyr-Pro-Phe-NH-]2 has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cell signaling and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of [Tyr-Pro-Phe-NH-]2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    [Tyr-Pro-Phe-NH-]1: A single unit of the tripeptide sequence, which may have different properties and applications.

    [Tyr-Pro-Phe-NH-]3: A trimer of the tripeptide sequence, which may exhibit enhanced or altered biological activity.

Uniqueness

[Tyr-Pro-Phe-NH-]2 is unique due to its specific sequence and structure, which confer distinct properties and potential applications. Its dimeric nature allows for interactions that may not be possible with monomeric or trimeric forms, making it a valuable compound for research and development.

Properties

Molecular Formula

C46H53N7O8

Molecular Weight

832.0 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H53N7O8/c47-35(25-31-15-19-33(54)20-16-31)45(60)52-23-7-13-39(52)44(59)50-37(27-30-11-5-2-6-12-30)42(57)51-38(28-32-17-21-34(55)22-18-32)46(61)53-24-8-14-40(53)43(58)49-36(41(48)56)26-29-9-3-1-4-10-29/h1-6,9-12,15-22,35-40,54-55H,7-8,13-14,23-28,47H2,(H2,48,56)(H,49,58)(H,50,59)(H,51,57)/t35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

PMYWZDRRZPJWHV-UNHORJANSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N

Origin of Product

United States

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